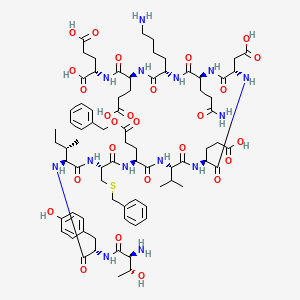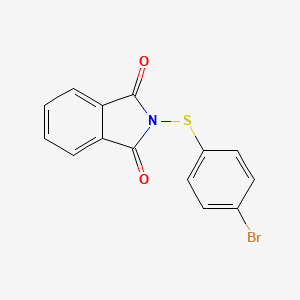
Eugenol acetate-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eugenol acetate-d3 is a deuterated derivative of eugenol acetate, a compound derived from eugenol. Eugenol is a phenolic compound found in various plants such as clove, cinnamon, and tulsi. It is known for its aromatic properties and is widely used in the food, cosmetic, and pharmaceutical industries. The deuterated form, this compound, is often used in scientific research to study metabolic pathways and reaction mechanisms due to the presence of deuterium atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Eugenol acetate-d3 can be synthesized through the esterification of eugenol with acetic anhydride in the presence of a deuterated catalyst. The reaction typically involves the following steps:
Eugenol Extraction: Eugenol is extracted from clove oil using steam distillation.
Deuteration: The hydroxyl group of eugenol is deuterated using deuterium oxide (D2O).
Esterification: The deuterated eugenol is then reacted with acetic anhydride in the presence of a deuterated acid catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Extraction: Large-scale steam distillation of clove oil to obtain eugenol.
Deuteration: Deuteration of eugenol using D2O in industrial reactors.
Esterification: Esterification in large reactors with acetic anhydride and deuterated catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Eugenol acetate-d3 undergoes various chemical reactions, including:
Oxidation: Oxidation of the allyl group to form this compound epoxide.
Reduction: Reduction of the double bond in the allyl group.
Substitution: Substitution reactions at the aromatic ring or the allyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2).
Major Products
Oxidation: Formation of this compound epoxide.
Reduction: Formation of dihydrothis compound.
Substitution: Formation of halogenated this compound derivatives.
Aplicaciones Científicas De Investigación
Eugenol acetate-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Employed in metabolic studies to understand the biotransformation of eugenol derivatives.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of flavoring agents and fragrances.
Mecanismo De Acción
The exact mechanism of action of eugenol acetate-d3 is not fully understood. it is believed to exert its effects through the following pathways:
Action Potential Interruption: this compound may interrupt action potentials, contributing to its analgesic properties.
Antioxidant Activity: It exhibits antioxidant properties by neutralizing reactive oxygen species (ROS).
Anti-inflammatory Effects: It may reduce inflammation by modulating inflammatory pathways.
Comparación Con Compuestos Similares
Eugenol acetate-d3 can be compared with other similar compounds such as:
Eugenol: The non-deuterated form, widely used in various industries.
Isoeugenol: A structural isomer with similar aromatic properties.
Methyl Eugenol: Another derivative with distinct applications in flavoring and fragrance industries.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it valuable in research for tracing and studying metabolic pathways and reaction mechanisms.
Conclusion
This compound is a valuable compound in scientific research due to its unique properties and wide range of applications. Its synthesis, chemical reactions, and potential therapeutic effects make it an important subject of study in various fields, including chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C12H14O3 |
|---|---|
Peso molecular |
209.26 g/mol |
Nombre IUPAC |
[4-prop-2-enyl-2-(trideuteriomethoxy)phenyl] acetate |
InChI |
InChI=1S/C12H14O3/c1-4-5-10-6-7-11(15-9(2)13)12(8-10)14-3/h4,6-8H,1,5H2,2-3H3/i3D3 |
Clave InChI |
SCCDQYPEOIRVGX-HPRDVNIFSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)CC=C)OC(=O)C |
SMILES canónico |
CC(=O)OC1=C(C=C(C=C1)CC=C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[1-[[4-[2-(2-Aminopyridin-3-yl)-5-(4-fluorophenyl)imidazo[4,5-b]pyridin-3-yl]phenyl]methyl]piperidin-4-yl]amino]pyrimidine-2-carbonitrile](/img/structure/B12363850.png)

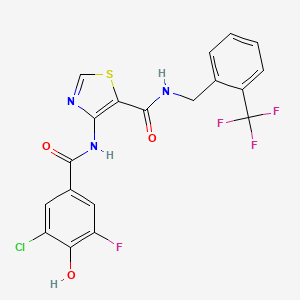
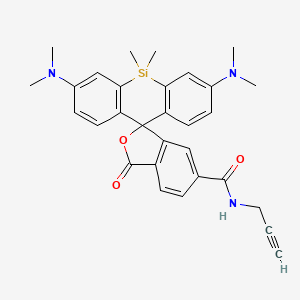

![3-amino-N-(diaminomethylidene)-5-[2-hydroxyethyl(methyl)amino]-6-(4-methylphenyl)pyrazine-2-carboxamide](/img/structure/B12363891.png)
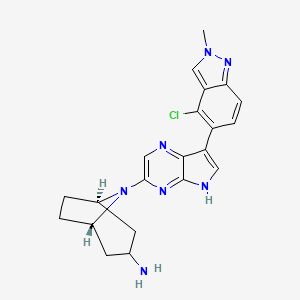
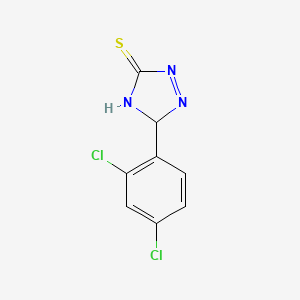
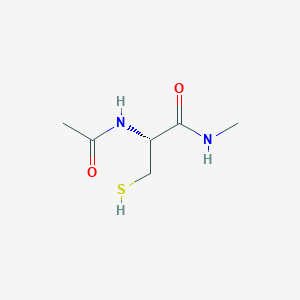
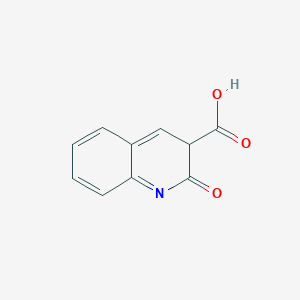
![2-(2-phenylethylamino)-5-[(Z)-pyrrolo[2,3-b]pyridin-3-ylidenemethyl]-1,3-thiazol-4-ol](/img/structure/B12363911.png)
